Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
“Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound . It also has a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a methoxy group, which is an oxygen atom bonded to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The benzofuran moiety would provide a planar, aromatic core, while the bromophenyl and methoxy groups could potentially influence the overall polarity and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: is a potential candidate for use in Suzuki–Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various complex organic compounds. The compound’s structure suggests that it could act as an electrophile in the coupling process, where the boron reagents would facilitate the transfer of the nucleophilic organic group to palladium, leading to the desired cross-coupled product.
Biological Activity of Indole Derivatives
The compound shares structural similarities with indole derivatives, which are known for their broad spectrum of biological activities . Research has shown that indole derivatives can exhibit antiviral , anti-inflammatory , anticancer , and antioxidant properties. Therefore, this compound could be synthesized into various indole derivatives to explore its potential in pharmacological applications.
Anti-HIV Activity
Indole derivatives have been reported to show activity against HIV-1 . Given the structural resemblance, “Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” could be modified to enhance its efficacy as an anti-HIV agent. Molecular docking studies could be conducted to assess its binding affinity to HIV-1 related enzymes or proteins.
Antiviral Agents
The compound’s framework is conducive to modifications that could yield potent antiviral agents. For instance, substituting certain groups could lead to derivatives with inhibitory activity against a range of RNA and DNA viruses, as seen with other indole-based compounds .
Neurotoxicity Studies
Derivatives of this compound could be synthesized for the purpose of studying neurotoxic effects. For example, assessing the impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain could provide insights into the neurotoxic potentials of such compounds .
Synthesis of Alkaloid Derivatives
Alkaloids are a class of naturally occurring compounds that often contain indole moieties. “Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate” could serve as a precursor in the synthesis of novel alkaloid derivatives, which are significant in medicinal chemistry due to their biological properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-11-17(18(20)21-2)15-9-14(7-8-16(15)23-11)22-10-12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFNJLLWAHYKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
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